

3-Nitrosalicylic acid in the synthesis of pharmaceutical intermediates

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Compound of Interest		
Compound Name:	3-Nitrosalicylic acid	
Cat. No.:	B120594	Get Quote

Application Notes: 3-Nitrosalicylic Acid in Pharmaceutical Synthesis

Introduction

3-Nitrosalicylic acid (2-Hydroxy-3-nitrobenzoic acid) is a valuable chemical intermediate primarily utilized in the synthesis of 3-aminosalicylic acid and its derivatives.[1][2] These compounds are of significant interest in the pharmaceutical and agrochemical industries.[1] The primary application of **3-nitrosalicylic acid** is as a direct precursor to 3-aminosalicylic acid, a compound with established therapeutic uses, including as a second-line antitubercular drug.[2]

The synthesis of **3-nitrosalicylic acid** itself presents a notable challenge in regioselectivity. Standard nitration of salicylic acid typically yields a mixture of **3-nitrosalicylic acid** and the undesired 5-nitrosalicylic acid isomer, often with the latter being the predominant product.[1][3] This necessitates complex purification steps to isolate the pure 3-nitro isomer, which contributes to its relatively high cost.[1][4] Consequently, the development of optimized and regioselective synthetic protocols is a key focus for its application in pharmaceutical manufacturing.

Primary Application: Synthesis of 3-Aminosalicylic Acid

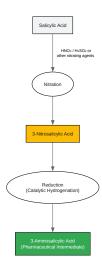
The principal role of **3-nitrosalicylic acid** in pharmaceutical synthesis is its conversion to 3-aminosalicylic acid through the reduction of the nitro group.[2] This conversion is typically



achieved via catalytic hydrogenation.[2][3][5] 3-Aminosalicylic acid serves as a crucial building block for more complex pharmaceutical agents and is recognized for its efficacy against multidrug-resistant strains of tuberculosis by inhibiting folate synthesis in Mycobacterium tuberculosis.[2]

Key Synthesis Pathways

The overall pathway from salicylic acid to 3-aminosalicylic acid involves two main steps: the nitration of salicylic acid to produce **3-nitrosalicylic acid**, followed by the reduction of the nitro group to an amine.



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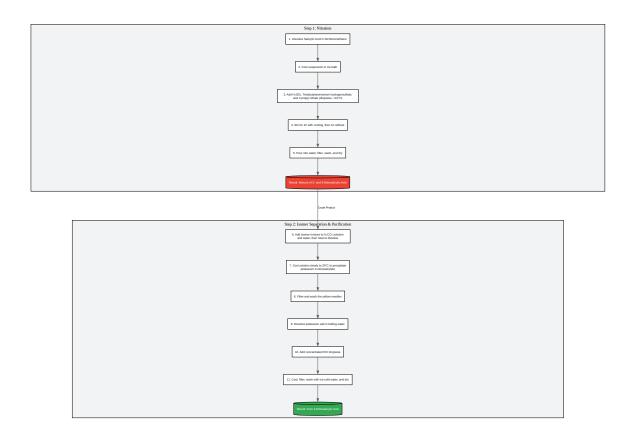
Caption: General synthesis pathway from Salicylic Acid to 3-Aminosalicylic Acid.

Experimental Protocols

Protocol 1: Improved Synthesis and Purification of 3-Nitrosalicylic Acid

This protocol describes a method for the nitration of salicylic acid that yields a mixture of 3- and 5-nitro isomers, followed by an efficient separation process to obtain pure **3-nitrosalicylic acid**.[1][4] The method combines an ortho-selective nitration with a classic separation via crystallization of the monopotassium salt.[4]





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Caption: Experimental workflow for the synthesis and purification of **3-Nitrosalicylic Acid**.

Quantitative Data for Protocol 1



Parameter	Value	Reference
Nitration Stage		
Salicylic Acid	20.7 g (0.150 mol)	[4]
Dichloromethane	300 mL	[4]
Sulfuric Acid (96%)	38 mL	[4]
2-Propyl nitrate	38 mL (0.38 mol)	[4]
Crude Product Yield	17.7 g (64% of theory)	[1][4]
Isomer Ratio (3-nitro:5-nitro)	56:44	[1][4]
Purification Stage		
Potassium 3-Nitrosalicylate Yield	10.2 g	[4]
Final 3-Nitrosalicylic Acid Yield	8.1 g (30% overall)	[4]
Purity of K 3-Nitrosalicylate	<1% of 5-nitro isomer	[4]

| Melting Point (anhydrous) | 148 °C |[4] |

Protocol 2: High-Regioselectivity Synthesis of 3-Nitrosalicylic Acid

This protocol utilizes a continuous flow reactor and a catalyst to achieve a highly regioselective nitration of salicylic acid, resulting in excellent purity and yield of the desired 3-nitro isomer.[6]

Methodology:

- Prepare "Material 1" by mixing 99% acetic acid (900mL), Prussian blue catalyst (2.5g), and salicylic acid (100g).[6]
- Prepare "Material 2" consisting of 65% concentrated nitric acid (104.4g).[6]
- Using metering pumps, feed Material 1 into a preheating module at 50°C for 1 minute.[6]



- Simultaneously feed the preheated Material 1 and Material 2 into a mixing module (50°C, 1 minute).
- Transfer the mixture to a reaction module and maintain at 50°C for 1 minute to complete the reaction.[6]
- Pour the final reaction mixture into 4L of ice water (0°C) and stir for 1 hour.[6]
- Filter the resulting solid and dry to obtain the final product.[6]

Quantitative Data for Protocol 2

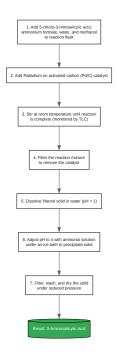
Parameter	Value	Reference
Reaction Temperature	50 °C	[6]
Reaction Time (in module)	1 minute	[6]
Catalyst	Prussian blue (iron(III) hexacyanoferrate(II))	[6]
Final Product Weight	131 g	[6]
Total Yield	99.8%	[6]
Purity (3-Nitrosalicylic Acid)	99.8% (by HPLC)	[6]

| Impurity (5-Nitrosalicylic Acid) | 0.2% (by HPLC) |[6] |

Protocol 3: Synthesis of 3-Aminosalicylic Acid via Catalytic Hydrogenation

This protocol describes the synthesis of 3-aminosalicylic acid from a halogenated **3-nitrosalicylic acid** intermediate. The process involves a catalytic hydrogenation that simultaneously reduces the nitro group and removes the halogen via hydrogenolysis.[3][5]





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Caption: Experimental workflow for the synthesis of 3-Aminosalicylic Acid.

Quantitative Data for Protocol 3

Parameter	Value	Reference
Starting Material	5-chloro-3-nitrosalicylic acid	[5]
Hydrogen Donor	Ammonium formate	[5]
Catalyst	10% Palladium on activated carbon	[3][5]
Solvents	Water, Methanol	[5]
Final Product	3-Aminosalicylic Acid	[5]
Yield	71.2%	[5]



| Two-Step Total Yield (from 5-chlorosalicylic acid) | > 40% |[3][5] |

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